molecular formula C7H7N3 B076791 2,5-Diaminobenzonitrile CAS No. 14346-13-5

2,5-Diaminobenzonitrile

Cat. No. B076791
CAS RN: 14346-13-5
M. Wt: 133.15 g/mol
InChI Key: YVXLBNXZXSWLIK-UHFFFAOYSA-N
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Patent
US04067995

Procedure details

To a solution of 80 grams (0.356 mole) of stannous chloride dihydrate in 200 ml. of concentrated hydrochloric acid is added in portions over the course of about 5 minutes, 16.314 grams (0.1 mole) of 5-nitroanthranilonitrile. Water cooling is used and the internal temperature rises to about 50°. Stirring is continued for 4 hours and the mixture is allowed to stand overnight. The reaction mixture is cooled to 5° in an ice-bath and a cold 50% solution of sodium hydroxide added until the mixture is strongly basic. The mixture is extracted with methylene chloride. The methylene chloride extracts are washed with water and the solvent removed by distillation. There is obtained 11.51 grams (86.5%) of material melting at 85°-87°. Recrystallization from benzene-skellysolve B gives material melting at 86°-7°. The infrared spectrum is in agreement.
[Compound]
Name
stannous chloride dihydrate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.314 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86.5%

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:12]=[C:9]([C:10]#[N:11])[C:8]([NH2:13])=[CH:7][CH:6]=1)([O-])=O.[OH-].[Na+]>O>[NH2:13][C:8]1[CH:7]=[CH:6][C:5]([NH2:2])=[CH:12][C:9]=1[C:10]#[N:11] |f:2.3|

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
80 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
16.314 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C#N)=C1)N
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to about 50°
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 5° in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride extracts are washed with water
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.51 g
YIELD: PERCENTYIELD 86.5%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.